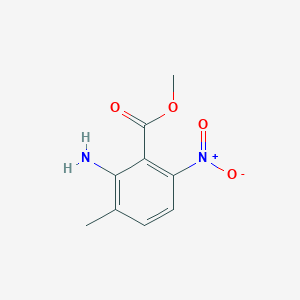

Methyl 2-Amino-3-methyl-6-nitrobenzoate

Description

Methyl 2-Amino-3-methyl-6-nitrobenzoate is a nitro-substituted benzoate ester featuring an amino group at the 2-position and a methyl group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional structure, which enables participation in diverse reactions, including metal-catalyzed C–H bond functionalization . Its synthesis typically involves the reaction of substituted benzoic acid derivatives with methylating agents, followed by nitration and amination steps. Structural characterization is often performed via X-ray crystallography, NMR, and IR spectroscopy .

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

methyl 2-amino-3-methyl-6-nitrobenzoate |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-4-6(11(13)14)7(8(5)10)9(12)15-2/h3-4H,10H2,1-2H3 |

InChI Key |

SRUIJNPHWNWKNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-amino-3-methyl-6-nitrobenzoate typically involves the following key steps:

- Selective chlorination of m-xylene to produce 2-chloro-m-xylene.

- Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid.

- Amination of 3-methyl-2-chlorobenzoic acid to yield 3-methyl-2-aminobenzoic acid.

- Subsequent nitration and esterification to introduce the nitro group and methyl ester functionality.

This approach ensures regioselectivity and high yields while minimizing side reactions such as over-nitration or unwanted reductions.

Detailed Stepwise Preparation

Step 1: Chlorination of m-Xylene to 2-Chloro-m-xylene

- Raw Material: m-Xylene

- Reagents: Chlorine gas (Cl₂)

- Catalyst: Lewis acids such as ferric trichloride (FeCl₃), aluminum trichloride (AlCl₃), antimony trichloride (SbCl₃), or titanium tetrachloride (TiCl₄)

- Conditions: Reaction temperature around 60 °C

- Outcome: Selective chlorination produces 2-chloro-m-xylene with high purity.

Step 2: Oxidation of 2-Chloro-m-xylene to 3-Methyl-2-chlorobenzoic Acid

- Solvent: Acetic acid (CH₃COOH)

- Catalyst: Sodium acetate (NaOAc), cobalt salts, or manganese salts

- Oxidants: Hydrogen peroxide (H₂O₂, 30% solution), oxygen, nitric acid, or potassium permanganate

- Conditions: Heating to 80–100 °C, slow dropwise addition of oxidant over 2 hours

- Yield: Approximately 92.7%

- Process: Oxidation converts the methyl group adjacent to the chlorine substituent into a carboxylic acid group.

Step 3: Amination of 3-Methyl-2-chlorobenzoic Acid to 3-Methyl-2-aminobenzoic Acid

- Solvent: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dimethylacetamide (DMA), or acetonitrile

- Catalyst: Copper-based catalysts such as cuprous chloride (CuCl), copper oxides, or copper complexes

- Alkali: Sodium carbonate (Na₂CO₃)

- Aminating Agent: Ammonia gas (NH₃), ammonium salts, or aqueous ammonia

- Conditions: Heating to 120–140 °C for dissolution, then to 150 °C for 3–6 hours for amination

- Yield: Approximately 88.6%

- Process: Nucleophilic substitution replaces chlorine with an amino group under alkaline conditions.

Step 4: Nitration and Esterification to Obtain this compound

- Nitration: Introduction of the nitro group at the 6-position using nitrating agents under controlled conditions to avoid over-nitration.

- Esterification: Reaction of the carboxylic acid group with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.

Alternative Synthetic Route via Curtius Rearrangement (For Related Compounds)

- Starting from 3-nitrophthalic acid, mono-esterification with low-carbon alcohols is performed.

- Conversion to acyl chloride using sulfur oxychloride (SOCl₂) in chloroform.

- Curtius rearrangement with sodium azide (NaN₃) and DMF to convert the acid chloride to an amino ester.

- Hydrolysis under alkaline conditions to yield 2-amino-3-nitrobenzoic acid derivatives, which can be further methylated.

This method is effective for preparing nitro-substituted amino benzoic acid esters but is more complex and less commonly used for this compound specifically.

Data Table Summarizing Key Preparation Steps

| Step | Reaction Type | Reactants & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | m-Xylene, Cl₂, FeCl₃ (catalyst) | 60 °C | High | Selective formation of 2-chloro-m-xylene |

| 2 | Oxidation | 2-Chloro-m-xylene, H₂O₂, NaOAc (catalyst), AcOH (solvent) | 90 °C, 2 h dropwise H₂O₂ addition | 92.7 | Conversion to 3-methyl-2-chlorobenzoic acid |

| 3 | Amination | 3-Methyl-2-chlorobenzoic acid, NH₃ gas, CuCl, Na₂CO₃, DMSO | 150 °C, 4 h | 88.6 | Formation of 3-methyl-2-aminobenzoic acid |

| 4 | Nitration & Esterification | 3-Methyl-2-aminobenzoic acid, nitrating agents, methanol, acid catalyst | Controlled nitration, reflux esterification | Variable | Introduction of nitro group and methyl ester formation |

Research Outcomes and Discussion

- The chlorination step using Lewis acid catalysts such as ferric trichloride ensures regioselectivity and high conversion efficiency.

- Oxidation with hydrogen peroxide in acetic acid solvent provides a green and efficient method with minimal by-products.

- Amination under alkaline conditions with copper catalysts and ammonia gas yields high purity amino derivatives, crucial for subsequent nitration.

- Controlled nitration is critical to avoid multiple substitutions and degradation of the amino group.

- The esterification step is typically performed under acidic reflux conditions to ensure complete conversion to the methyl ester.

These methods collectively provide an industrially viable, cost-effective, and environmentally friendlier synthesis route for this compound with yields above 85% in key steps.

Scientific Research Applications

Methyl 2-Amino-3-methyl-6-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3-methyl-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Similarities

Methyl 2-Amino-3-methyl-6-nitrobenzoate belongs to a broader class of nitrobenzoate esters. Key structurally related compounds include:

Notes:

- Substituent Position: The position of nitro and amino groups significantly impacts reactivity. For example, the 6-nitro group in this compound enhances electrophilic aromatic substitution compared to 5-nitro isomers .

- Functional Groups: The presence of an amino group (as opposed to cyano or methyl) facilitates hydrogen bonding, influencing solubility and crystal packing .

Physical and Chemical Properties

- Solubility: this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding interactions between the amino and nitro groups . In contrast, Methyl 2-methyl-6-nitrobenzoate (lacking an amino group) is more soluble in non-polar solvents like toluene .

- Thermal Stability: The nitro group contributes to lower thermal stability compared to non-nitro analogues. Differential scanning calorimetry (DSC) reveals decomposition temperatures ranging from 150–180°C for nitrobenzoates, versus >200°C for methyl esters without nitro groups .

Research Findings and Key Insights

- Synthetic Methods: this compound is synthesized via a two-step process: nitration of methyl 3-methylbenzoate followed by amination. This contrasts with Methyl 2-benzoylamino-3-oxobutanoate, which requires condensation of benzoyl chloride with β-keto esters .

- Crystallography: X-ray studies reveal that hydrogen-bonding networks involving the amino group in this compound form R₂²(8) motifs, enhancing crystal stability compared to non-amino analogues .

Data Table: Comparative Analysis of Selected Benzoate Esters

| Property | This compound | Methyl 2-methyl-6-nitrobenzoate | Methyl 3-cyano-5-nitrobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 224.19 | 195.15 | 206.15 |

| Melting Point (°C) | 145–148 | 90–92 | 120–123 |

| Solubility in DMSO | High | Moderate | High |

| Key Functional Groups | Amino, Nitro, Methyl | Nitro, Methyl | Cyano, Nitro |

| Catalytic Applications | C–H activation | Agrochemical synthesis | Coordination chemistry |

Biological Activity

Methyl 2-Amino-3-methyl-6-nitrobenzoate, also known as a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula . The compound is characterized by the presence of an amino group, a nitro group, and a methyl group on the benzoate ring. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially influencing enzymatic activity.

- Antimicrobial Properties : Nitro groups are often associated with antimicrobial activity, suggesting that this compound may exhibit similar effects against various pathogens.

- Pharmacological Applications : As an intermediate in the synthesis of pharmaceuticals like Candesartan, it plays a role in managing hypertension and heart failure .

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties due to the nitro group. |

| Enzyme Inhibition | May inhibit specific enzymes through competitive binding mechanisms. |

| Cytotoxicity | Some studies suggest moderate cytotoxic effects on cancer cell lines. |

| Antitumor Activity | Related compounds have shown promise as antitumor agents in preclinical studies. |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial effects of nitroaromatic compounds similar to this compound. Results indicated significant inhibition of bacterial growth, suggesting that the nitro group enhances antimicrobial efficacy .

- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects with IC50 values ranging from 12.4 µM to 33.7 µM, indicating potential for development as an antitumor agent .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes revealed that its amino group facilitates binding, which could lead to inhibition or modulation of enzyme activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Solubility : It is soluble in dimethyl sulfoxide (DMSO) and ethyl acetate, which aids in its application in biochemical assays.

- Stability : The compound is sensitive to light and should be stored in dark conditions to maintain its integrity .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-Amino-3-methyl-6-nitrobenzoate?

Methodological Answer:

The synthesis of this compound typically involves sequential functionalization of a benzoate scaffold. A common approach includes:

Nitration : Introduce the nitro group at the para position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Methylation : Esterification of the carboxylic acid group using methanol and a strong acid catalyst (e.g., methanesulfonic acid) under reflux to ensure high yields .

Amination : Reduction of a nitro intermediate or direct introduction of the amino group via catalytic hydrogenation (e.g., H₂/Pd-C) or Sn/HCl reduction.

Key challenges include regioselectivity during nitration and maintaining stability of the amino group under acidic conditions. Optimization of solvent polarity and reaction time is critical to minimize side products .

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl, nitro, amino groups) via chemical shifts and coupling patterns.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure, with refinement using programs like SHELXL (for small-molecule crystallography) to model atomic positions and thermal parameters .

- ORTEP-3 : Generates graphical representations of crystal structures, aiding in visualizing hydrogen bonding and steric effects .

- IR Spectroscopy : Confirms functional groups (e.g., C=O ester, NH₂ bending) through characteristic absorption bands.

Advanced: How can crystallographic data refinement resolve ambiguities in molecular geometry?

Methodological Answer:

Crystallographic refinement using SHELXL allows precise modeling of disordered groups (e.g., rotating methyl or nitro groups) through iterative least-squares minimization. For example:

- Twinning Analysis : SHELXL detects twinned crystals by comparing observed vs. calculated intensity ratios .

- Hydrogen Bonding Networks : ORTEP-3 diagrams highlight intermolecular interactions (e.g., NH···O bonds), which can be cross-validated with graph-set analysis (see Advanced FAQ 4 ) .

- Thermal Ellipsoids : Overlapping ellipsoids in ORTEP diagrams indicate dynamic disorder, requiring constraints or split positions in refinement .

Advanced: How can graph-set analysis elucidate hydrogen bonding patterns in crystal packing?

Methodological Answer:

Graph-set analysis (based on Etter’s formalism) categorizes hydrogen bonds into chains (C) , rings (R) , or self-assembled motifs . For this compound:

Primary Motifs : NH₂ groups form D(2)¹¹ motifs (two-centered, two-acceptor bonds) with nitro oxygen atoms.

Secondary Interactions : Weak C–H···O bonds between methyl groups and ester carbonyls stabilize layered packing .

Validation : Compare predicted motifs (via Mercury CSD) with experimental XRD data to resolve discrepancies in unit-cell symmetry.

Advanced: How to resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

Discrepancies often arise from:

- Kinetic vs. Thermodynamic Control : At larger scales, prolonged reflux may favor thermodynamically stable byproducts (e.g., over-reduced amino groups). Monitor intermediates via TLC or inline FTIR.

- Solvent Polarity Effects : Polar aprotic solvents (e.g., DMF) improve nitro group solubility but may deactivate catalysts. Optimize using a solvent gradient .

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How to prioritize reactivity of multiple functional groups in derivatization?

Methodological Answer:

The compound’s nitro, amino, and ester groups exhibit distinct reactivities:

Nitro Group : Electrophilic aromatic substitution (e.g., reduction to NH₂) under Pd-C/H₂ at 50 psi .

Amino Group : Acylation (Ac₂O/pyridine) or diazotization (NaNO₂/HCl) for coupling reactions.

Ester Group : Hydrolysis (NaOH/H₂O) to carboxylic acid or transesterification (ROH/H⁺).

Methodological Tip : Use protecting groups (e.g., Boc for NH₂) to selectively modify one functionality without cross-reactivity .

Basic: What safety precautions are essential when handling nitro and amino groups?

Methodological Answer:

- Nitro Compounds : Avoid friction/heat (risk of explosion). Store in cool, dark conditions.

- Amino Groups : Use inert atmospheres (N₂/Ar) to prevent oxidation.

- General Handling : Refer to safety data sheets (SDS) for analogous compounds (e.g., Methyl 2-Nitrobenzoate), which recommend PPE (gloves, goggles) and fume hoods .

Advanced: What analytical techniques validate purity and detect trace impurities?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (MeCN/H₂O gradient) separate nitro/amino derivatives; MS detects trace byproducts (e.g., over-methylated species).

- GC-MS : Volatile impurities (e.g., residual solvents) are quantified using capillary columns (DB-5).

- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values.

- DSC/TGA : Identify polymorphic impurities via melting-point deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.